molecular formula C12H12N4O3 B13865261 3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine

3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine

Cat. No.: B13865261
M. Wt: 260.25 g/mol
InChI Key: VYPNIDDPTYSYLF-UHFFFAOYSA-N
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Description

3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine is an aromatic compound characterized by the presence of amino and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine typically involves a multi-step process. One common method starts with the nitration of 4-aminophenol to introduce the nitro group. This is followed by a nucleophilic aromatic substitution reaction with 1,2-diaminobenzene. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The amino and nitro groups play a crucial role in binding to these targets, influencing their activity. The compound can act as an inhibitor or activator, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine is unique due to the presence of both amino and nitro groups on the benzene ring.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

3-(4-amino-3-nitrophenoxy)benzene-1,2-diamine

InChI

InChI=1S/C12H12N4O3/c13-8-5-4-7(6-10(8)16(17)18)19-11-3-1-2-9(14)12(11)15/h1-6H,13-15H2

InChI Key

VYPNIDDPTYSYLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-])N)N

Origin of Product

United States

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